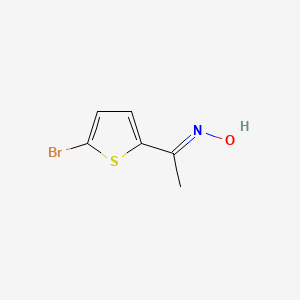
(Z)-(5-Bromo-2-thienyl)ethanone oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-1-(5-Bromo-thiophen-2-yl)-ethanone oxime: is an organic compound that features a thiophene ring substituted with a bromine atom and an ethanone oxime group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-1-(5-Bromo-thiophen-2-yl)-ethanone oxime typically involves the following steps:
Bromination of Thiophene: The thiophene ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to yield 5-bromo-thiophene.
Formation of Ethanone Derivative: The 5-bromo-thiophene is then reacted with an appropriate acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride to form 5-bromo-thiophene-2-yl ethanone.
Oximation: The final step involves the conversion of the ethanone derivative to its oxime form by reacting it with hydroxylamine hydrochloride in the presence of a base like sodium acetate.
Industrial Production Methods
Industrial production of Z-1-(5-Bromo-thiophen-2-yl)-ethanone oxime follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Z-1-(5-Bromo-thiophen-2-yl)-ethanone oxime can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form corresponding oxime derivatives.
Reduction: Reduction of the oxime group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amine derivatives.
Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions to yield substituted thiophene derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.
Major Products Formed
Oxidation: Oxime derivatives.
Reduction: Amine derivatives.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
Z-1-(5-Bromo-thiophen-2-yl)-ethanone oxime has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of Z-1-(5-Bromo-thiophen-2-yl)-ethanone oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds and interact with active sites of enzymes or receptors, potentially inhibiting or modulating their activity. The bromine atom on the thiophene ring can also participate in halogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-thiophene-2-carboxylic acid: Similar thiophene ring structure with a carboxylic acid group instead of an ethanone oxime group.
2-Acetyl-5-bromo-thiophene: Similar structure but lacks the oxime group.
5-Bromo-2-thiophenemethanol: Similar thiophene ring with a hydroxymethyl group instead of an ethanone oxime group.
Uniqueness
Z-1-(5-Bromo-thiophen-2-yl)-ethanone oxime is unique due to the presence of both the bromine atom and the oxime group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C6H6BrNOS |
|---|---|
Molecular Weight |
220.09 g/mol |
IUPAC Name |
(NE)-N-[1-(5-bromothiophen-2-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C6H6BrNOS/c1-4(8-9)5-2-3-6(7)10-5/h2-3,9H,1H3/b8-4+ |
InChI Key |
GGNDYUAZNCRVDC-XBXARRHUSA-N |
Isomeric SMILES |
C/C(=N\O)/C1=CC=C(S1)Br |
Canonical SMILES |
CC(=NO)C1=CC=C(S1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


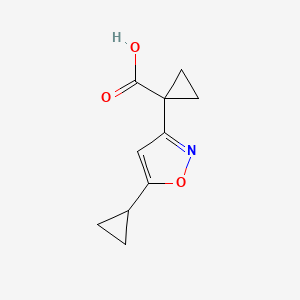

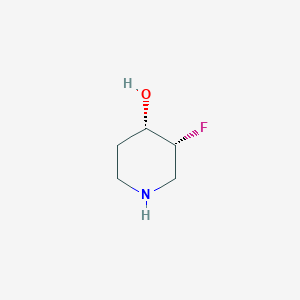
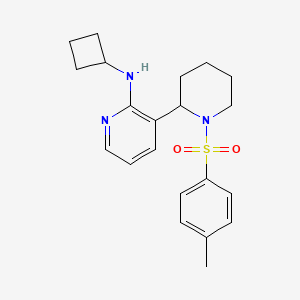
![2-(2-{2-[(5-Bromothiophen-2-yl)methylidene]hydrazin-1-ylidene}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B11822845.png)
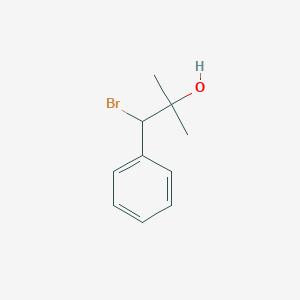



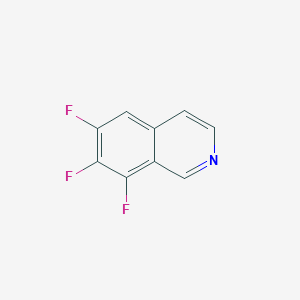


![(1S,4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane;hydrobromide](/img/structure/B11822918.png)

